molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No. B116455
CAS RN: 383-63-1
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Description

Ethyl trifluoroacetate is an organohalogen compound . It is functionally related to a carboxylic acid . It is used as an intermediate in organic synthesis to prepare organic fluorine compounds like 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) . It is involved in the syntheses of various pharmaceutically active molecules and agricultural products .


Synthesis Analysis

Ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid . The compound can also be obtained by reacting trifluoroacetic acid or sodium trifluoroacetate with ethanol . Another method involves using trifluoroacetic acid and ethanol as raw materials, with strong acidic cation exchange resin as a catalyst .


Molecular Structure Analysis

The molecular structure and conformational properties of ethyl trifluoroacetate were determined in the gas phase by electron diffraction, and vibrational spectroscopy (IR and Raman) . The experimental investigations were supplemented by ab initio (MP2) and DFT quantum chemical calculations at different levels of theory .


Chemical Reactions Analysis

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA) . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products , and is also useful for the preparation of trifluoroacetylated compounds .


Physical And Chemical Properties Analysis

Ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol . The compound exists in the gas phase in two more conformal forms .

Scientific Research Applications

  • Low-Temperature Co-Solvent for Lithium-Ion Batteries : Ethyl trifluoroacetate (ETFA) is useful as a co-solvent in rechargeable lithium-ion battery electrolyte, especially for low-temperature applications. The carbon-chain length of ETFA affects the dissociation of LiPF6 salt and the mobility of solvated Li+ in the modified electrolyte, indicating its significance in optimizing battery performance at low temperatures (Lu et al., 2013).

  • Electrochemical Reduction : ETFA undergoes electrochemical reduction at a mercury cathode, which is important in understanding its chemical behavior in various applications. The reduction mechanism involves cleavage of the C-F bond and is influenced by the carbonyl function (Inesi & Rampazzo, 1974).

  • Building Block for Enantiopure Chirons : ETFA is a valuable building block for creating enantiopure chirons that bear both a trifluoromethyl group and an amino moiety. This is particularly useful in synthesizing trifluoromethyl-β-amino acids (Michaut et al., 2007).

  • Enzymatic Resolution in Ionic Liquid : ETFA is used in the enzymatic resolution of N-acetyl amino acid esters, demonstrating its utility in facilitating high enantiomeric excess (ee) in the presence of ionic liquid N-ethyl pyridinium trifluoroacetate (Zhao & Malhotra, 2002).

  • Synthesis of Fluorinated Proline Analogues : ETFA plays a role in the synthesis of fluorinated amino acids, like cis- and trans-3-CF3/C2F5-prolines, highlighting its importance in the development of novel fluorinated compounds (Tolmachova et al., 2018).

  • Protection of Cyclam and Cyclen : ETFA is used for the high-yielding tri-protection of cyclam and cyclen, which is important in the synthesis of certain clinical candidates like AMD3100 (Yang et al., 2003).

  • Thermal Decomposition Studies : The thermal decomposition kinetics of ETFA have been studied, providing insights into its stability and reactivity under different conditions. Such studies are crucial for its safe and effective use in various applications (Blake & Shraydeh, 1981).

  • Photooxidation and Atmospheric Implications : Research on the photooxidation of fluoroacetates, including ETFA, provides understanding of their behavior in the atmosphere and their role in the formation of fluorocarboxylic acids, which is important for environmental studies (Blanco et al., 2010).

  • Vapor-Liquid Equilibrium Studies : Studies on the vapor-liquid equilibrium of mixtures including ETFA offer important data for its use in various industrial and research processes (Huang et al., 2016).

  • Differentiating Amino Groups : ETFA is a powerful reagent for differentiating amino groups, which is significant in organic synthesis and chemical analysis (Xu et al., 1995).

Safety And Hazards

Ethyl trifluoroacetate is highly flammable . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage and may cause respiratory irritation .

Future Directions

Ethyl trifluoroacetate is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products , and is also useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions . Future research could focus on finding new applications and improving the synthesis process of Ethyl trifluoroacetate.

properties

IUPAC Name

ethyl 2,2,2-trifluoroacetate
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InChI

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
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InChI Key

STSCVKRWJPWALQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(F)(F)F
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Molecular Formula

C4H5F3O2
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DSSTOX Substance ID

DTXSID8041959
Record name Ethyl trifluoroacetate
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Molecular Weight

142.08 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetic acid, 2,2,2-trifluoro-, ethyl ester
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Record name Ethyl trifluoroacetate
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Vapor Pressure

196.0 [mmHg]
Record name Ethyl trifluoroacetate
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Product Name

Ethyl trifluoroacetate

CAS RN

383-63-1
Record name Ethyl trifluoroacetate
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Synthesis routes and methods I

Procedure details

Into the experimental apparatus described in Example 1, 2 g HgSO4 and 10 g BBr3 are added. A solution of 93.7 g CF3CCl3, 162 g SO3 and 4 g H2SO4 are added in drops. The trifluoroacetylchloride leaving the reflux condenser is passed through a wash flask with H2SO4 and subsequently fed into a reaction vessel with ethanol. In the process, trifluoracetic acid ethylester is formed.
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Synthesis routes and methods II

Procedure details

in a first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent, the solvent having a boiling point higher than that of trifluoroacetic acid and specific gravity relative to water less than 1 and which solvent does not form an azeotrope with ethyl trifluoroacetate, and then carrying out a phase separation and removing the sulfuric layer, followed, if required, by an additional stage in which concentrated sulfuric acid is added to complete the esterification;
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Synthesis routes and methods III

Procedure details

Synthesis of (S)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one can be accomplished through the use of commercially available 4-chloroaniline. After reaction with pivaloyl chloride in the presence of hydroxide to afford the corresponding amide, treatment with an alkyl lithium and ethyl triflouroacetate is followed by acidification with a mineral acid to provide the salt of the triflouroketone (Scheme 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,300
Citations
TJ Curphey - The Journal of Organic Chemistry, 1979 - ACS Publications
… readily purified ethyl trifluoroacetate. Stirring a suspension of amino acid in anhydrous methanol containing an equivalent of base and a small excess of ethyl trifluoroacetate leads to a …
Number of citations: 121 pubs.acs.org
X Creary - The Journal of Organic Chemistry, 1987 - ACS Publications
… g of ethyl trifluoroacetate in 60 mL of etherat -78 C. The mixture was then allowed to warm … 1.63 g of ethyl trifluoroacetate in 16 mL of ether at 78 C. The mixture was then warmed to room …
Number of citations: 242 pubs.acs.org
ME Defonsi Lestard, ME Tuttolomondo… - Journal of Raman …, 2010 - Wiley Online Library
The molecular structure and conformational properties of ethyl trifluoroacetate, CF 3 CO 2 CH 2 CH 3 , were determined in the gas phase by electron diffraction, and vibrational …
D Xu, K Prasad, O Repic, TJ Blacklock - Tetrahedron letters, 1995 - Elsevier
… using ethyl trifluoroacetate is described. Effective differentiation of primary, secondary and tertiary alkyl-substituted primary amines from one another by ethyl trifluoroacetate acylation is …
Number of citations: 106 www.sciencedirect.com
NS True, RK Bohn - Journal of the American Chemical Society, 1976 - ACS Publications
Low-resolution microwave spectra of ethyl trifluoroacetate display three a-type band series characterized by B+ C values of 1842±2, 1947±2, and 1904±5 MHz associated with three …
Number of citations: 52 pubs.acs.org
M Bordeau, P Clavel, A Barba, M Berlande, C Biran… - Tetrahedron letters, 2003 - Elsevier
… (h) Here, we report the electrosynthesis, from the readily available and cheap ethyl trifluoroacetate (1), of trifluoroacetyltrimethylsilane ethyltrimethylsilyl ketal, CF 3 C(SiMe 3 )(OSiMe 3 )…
Number of citations: 18 www.sciencedirect.com
TR Norton - Journal of the American Chemical Society, 1950 - ACS Publications
When a saturated hydrocarbon is treated with certain polyhaloalkanes in the presence of a catalytic amount of a decomposing organic peroxide, hydrogen-halogen exchange occurs …
Number of citations: 45 pubs.acs.org
AV Polkovnichenko, EV Lupachev… - Journal of Chemical & …, 2023 - ACS Publications
Experimental data on the distillation boundary in the ethyl trifluoroacetate (EtTFA)–trifluoroacetic acid (TFA)–N-methyl-2-pyrrolidone (NMP) azeotropic (Az) system are considered. …
Number of citations: 0 pubs.acs.org
Z Huang, H Jiang, L Li, H Wang, T Qiu - The Journal of Chemical …, 2015 - Elsevier
The properties of ethyl trifluoroacetate (CF 3 COOCH 2 CH 3 ) were measured as a function of temperature: density (278.08 to 322.50) K, viscosity (293.45 to 334.32) K, saturated vapor …
Number of citations: 10 www.sciencedirect.com
RE Kagarise, KB Whetsel - Spectrochimica Acta, 1962 - Elsevier
… ethyl acetate, ethyl trichloroacetate, and ethyl trifluoroacetate. Because of the inductive effect … of this sort to be very weak between ethyl trifluoroacetate and solvent molecules. A similar …
Number of citations: 31 www.sciencedirect.com

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